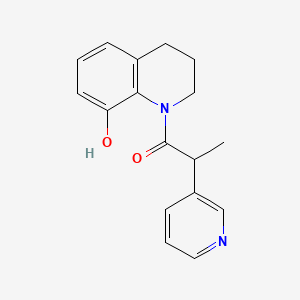![molecular formula C15H18FN3O2S B7642293 N-[2-[(5-fluoro-2-methylphenyl)methylamino]ethyl]pyridine-3-sulfonamide](/img/structure/B7642293.png)
N-[2-[(5-fluoro-2-methylphenyl)methylamino]ethyl]pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[(5-fluoro-2-methylphenyl)methylamino]ethyl]pyridine-3-sulfonamide, also known as PF-06463922, is a small molecule drug that has been developed for the treatment of cancer. It belongs to the class of drugs called kinase inhibitors, which work by blocking the activity of certain enzymes that are involved in the growth and spread of cancer cells.
Mechanism of Action
N-[2-[(5-fluoro-2-methylphenyl)methylamino]ethyl]pyridine-3-sulfonamide works by blocking the activity of certain kinases that are involved in cancer cell growth and proliferation. Specifically, it inhibits the activity of MET, AXL, and MER kinases, which are known to play a role in tumor growth, invasion, and metastasis. By blocking these kinases, this compound can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It can inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, inhibit tumor angiogenesis (the formation of new blood vessels that feed tumors), and enhance the immune response against cancer cells. In addition, this compound has been shown to have good pharmacokinetic properties, meaning that it is well-absorbed, distributed, metabolized, and eliminated in the body.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[2-[(5-fluoro-2-methylphenyl)methylamino]ethyl]pyridine-3-sulfonamide is that it is a potent and selective kinase inhibitor, meaning that it can specifically target the kinases that are involved in cancer cell growth and proliferation without affecting normal cells. This makes it a promising candidate for cancer therapy. However, one limitation of this compound is that it may have off-target effects on other kinases, which could lead to unwanted side effects. In addition, the optimal dosage and treatment schedule for this compound are still being determined, and more research is needed to fully understand its safety and efficacy.
Future Directions
There are several future directions for research on N-[2-[(5-fluoro-2-methylphenyl)methylamino]ethyl]pyridine-3-sulfonamide. One area of focus is the development of combination therapies that can enhance the antitumor activity of this compound. For example, it may be possible to combine this compound with other kinase inhibitors or immunotherapies to achieve better outcomes in cancer patients. Another area of focus is the identification of biomarkers that can predict which patients are most likely to respond to this compound. This could help to personalize cancer treatment and improve patient outcomes. Finally, more research is needed to understand the long-term safety and efficacy of this compound in clinical trials, and to determine its potential for use in other diseases beyond cancer.
Synthesis Methods
The synthesis of N-[2-[(5-fluoro-2-methylphenyl)methylamino]ethyl]pyridine-3-sulfonamide involves several steps, including the reaction of 3-chloropyridine with 2-(5-fluoro-2-methylphenyl)ethylamine to form N-(2-(5-fluoro-2-methylphenyl)ethyl)pyridine-3-amine, which is then reacted with sulfonamide to form the final product. The synthesis has been described in detail in a patent application by Pfizer Inc.
Scientific Research Applications
N-[2-[(5-fluoro-2-methylphenyl)methylamino]ethyl]pyridine-3-sulfonamide has been extensively studied for its potential as a cancer therapy. It has been shown to inhibit the activity of several kinases that are involved in cancer cell growth and proliferation, including MET, AXL, and MER. In preclinical studies, this compound has demonstrated antitumor activity in a variety of cancer types, including lung, breast, and ovarian cancer. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in cancer patients.
properties
IUPAC Name |
N-[2-[(5-fluoro-2-methylphenyl)methylamino]ethyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2S/c1-12-4-5-14(16)9-13(12)10-18-7-8-19-22(20,21)15-3-2-6-17-11-15/h2-6,9,11,18-19H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRUDQQEKVPZQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CNCCNS(=O)(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3,4-dihydroxyphenyl)methyl]-2-(2,4,5-trifluorophenyl)acetamide](/img/structure/B7642214.png)
![3-[1-[2-(2-Methylphenyl)cyclopropanecarbonyl]piperidin-3-yl]propanoic acid](/img/structure/B7642216.png)
![3-fluoro-N-[1-(2-hydroxyethyl)cyclobutyl]-5-methylbenzamide](/img/structure/B7642224.png)
![[2-(2,2-difluoroethoxy)pyridin-4-yl]-(8-hydroxy-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7642231.png)
![N-[(5-fluoro-2-methylphenyl)methyl]-2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B7642237.png)
![4-[1-Methyl-4-[[1-(4-methylmorpholin-2-yl)ethylamino]methyl]pyrazol-3-yl]benzonitrile](/img/structure/B7642250.png)
![N-[[4-[(5-fluoro-2-methylphenyl)methylamino]phenyl]methyl]methanesulfonamide](/img/structure/B7642257.png)

![N-[(4-pyrazin-2-yloxyphenyl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7642279.png)
![N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7642294.png)
![N-[(3,5-dimethyl-1-propylpyrazol-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7642297.png)
![4-[[1-(3-Chloro-4-fluorophenyl)pyrrolidin-3-yl]amino]piperidine-1-carboxamide](/img/structure/B7642298.png)
![4-[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B7642310.png)
